[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride
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Description
The compound is a cyclobutane derivative with a methanamine functional group and a hydrochloride salt form. Cyclobutanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Scientific Research Applications
Chemical Synthesis and Drug Development
Compounds with specific stereochemistry and functional groups, such as the one described, are often explored for their potential in drug development. For instance, the presence of cyclobutyl rings and specific chiral centers might influence the compound's interaction with biological molecules, potentially leading to applications in designing drugs with selective binding properties. Research in this area focuses on understanding how such structures can be synthesized efficiently and how their stereochemistry affects their biological activity.
Molecular Interactions and Mechanistic Insights
The detailed study of molecular interactions, including those involving cytochrome P450 enzymes, is crucial for predicting drug-drug interactions and understanding the metabolism of new chemical entities. For example, compounds that serve as inhibitors or substrates of specific P450 isoforms can be used to elucidate the metabolic pathways of drugs and to design molecules with favorable pharmacokinetic properties (Khojasteh et al., 2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt].
Neuroprotection and Cellular Protection
Certain compounds are investigated for their neuroprotective or cerebroprotective properties, potentially aiding in the treatment of neurological conditions or in protecting neurons from toxic insults. This research often focuses on understanding the molecular mechanisms underlying these protective effects and identifying compounds that can modulate these pathways for therapeutic purposes.
Energy and Fuels
In the context of clean energy and fuels, research might explore the conversion processes of various compounds into environmentally friendly fuels, such as dimethyl ether (DME). Studies in this domain aim to develop efficient and sustainable methods for producing clean fuels from different starting materials, including low-rank coals (Masudi et al., 2020)[https://consensus.app/papers/progress-rank-coal-conversion-dimethyl-ether-fuel-review-masudi/893568d755ae5eb19529c1ba9a4455dc/?utm_source=chatgpt].
Properties
IUPAC Name |
[(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H/t8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQQOIOISKGBP-VTLYIQCISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1OC(C)(C)C)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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